molecular formula C22H19N3O6S B2786237 4-(indolin-1-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide CAS No. 476633-69-9

4-(indolin-1-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide

Cat. No.: B2786237
CAS No.: 476633-69-9
M. Wt: 453.47
InChI Key: QCAIGDVVDUGYHA-UHFFFAOYSA-N
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Description

4-(Indolin-1-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry research, combining a benzamide core with indoline and nitroaryl sulfonamide functionalities. Its molecular structure integrates key pharmacophores known for diverse biological activities. The sulfonamide moiety is a prominent feature in many bioactive compounds, associated with a wide range of effects including antimicrobial, anti-inflammatory, and anticancer properties, making it a versatile scaffold in drug discovery . The inclusion of an indoline group links this compound to the extensive class of indole derivatives, which are prevalent in natural products and pharmaceuticals . Indole-based molecules are recognized for their broad spectrum of biological activities, such as antiviral, anticancer, anti-inflammatory, and antimicrobial effects, and they form the core of numerous clinically used agents . The specific substitution pattern featuring a 4-methoxy-2-nitrophenyl group attached to the benzamide is a structural motif that has been characterized in crystallographic studies of related molecules, which often exhibit defined planar geometries and stable solid-state structures stabilized by intermolecular interactions . This compound is offered as a high-purity chemical tool for research applications exclusively. It is intended for use in vitro studies for the investigation of structure-activity relationships (SAR), enzymatic inhibition assays, and the development of novel therapeutic agents. This compound is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O6S/c1-31-17-8-11-19(21(14-17)25(27)28)23-22(26)16-6-9-18(10-7-16)32(29,30)24-13-12-15-4-2-3-5-20(15)24/h2-11,14H,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAIGDVVDUGYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(indolin-1-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of Indoline Sulfonyl Chloride: Indoline is reacted with chlorosulfonic acid to form indoline sulfonyl chloride.

    Coupling Reaction: The indoline sulfonyl chloride is then reacted with 4-methoxy-2-nitroaniline in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(indolin-1-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Replacement of the methoxy group with other functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with indole and sulfonamide functionalities exhibit significant anticancer properties. Studies have shown that derivatives of indole can induce apoptosis in cancer cells by modulating various signaling pathways. For instance, the sulfonamide group can enhance the compound's ability to inhibit tumor growth by targeting specific enzymes involved in cell proliferation.

Antimicrobial Properties

The presence of the nitrophenyl group in the structure suggests potential antimicrobial activity. Compounds with similar structures have been reported to exhibit efficacy against various bacterial strains, making them candidates for developing new antimicrobial agents.

Anti-inflammatory Effects

Sulfonamides are known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of various indole-based compounds against human cancer cell lines. Results indicated that compounds similar to 4-(indolin-1-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide exhibited IC50 values in the micromolar range, suggesting potent anticancer activity .

Case Study 2: Antimicrobial Screening

In another investigation, derivatives containing nitrophenyl groups were screened against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives showed significant inhibition zones, indicating their potential as antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-(indolin-1-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Substituent Comparisons
Compound Name / ID Sulfonyl/Substituent Group Aryl Group Modifications Key Properties/Activities Reference
Target Compound Indolin-1-ylsulfonyl 4-Methoxy-2-nitrophenyl Not reported (hypothesized kinase inhibition)
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) Bromine (halogen) 4-Methoxy-2-nitrophenyl Crystallographic stability (two molecules per asymmetric unit)
N-(4-(4-X-phenylsulfonyl)phenyl) derivatives Halogen (X = H, Cl, Br) 2,4-Difluorophenyl IR bands: C=S (1243–1258 cm⁻¹), C=O (1663–1682 cm⁻¹); tautomerism in triazoles
Compound 50 (HTS-derived) N,N-Dimethylsulfamoyl 4-Bromophenylthiazole NF-κB signal potentiation in TLR adjuvants
PD-L1 Inhibitors (e.g., Compound 30) 3-Fluorophenylsulfamoyl Salicylamide/anisamide scaffolds >50% PD-L1 inhibition; low cytotoxicity
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)thiazol-2-yl]benzamide Diethylsulfamoyl 4-Nitrophenylthiazole Bulkier sulfonamide; potential metabolic stability
Key Observations:
  • Sulfonyl Group Variations :

    • Indolinylsulfonyl (target) vs. halogen/diethyl/fluorophenylsulfonyl : Indoline’s bicyclic structure may enhance binding via hydrophobic interactions compared to smaller substituents (e.g., Br in 4MNB) .
    • Electron-withdrawing groups (e.g., nitro in target) vs. electron-donating groups (e.g., methoxy): Nitro groups may reduce electron density on the benzamide, affecting hydrogen-bonding capacity .
  • Aryl Group Modifications :

    • 4-Methoxy-2-nitrophenyl (target) vs. 2,4-difluorophenyl : Fluorine’s electronegativity and nitro’s resonance effects could differentially modulate target engagement.
    • Thiazole-containing analogs (e.g., Compound 50): Thiazole rings may enhance adjuvant activity via heteroaromatic interactions .

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and Physical Property Comparisons
Compound IR Features (cm⁻¹) Tautomerism Solubility/Stability Reference
Target Compound Expected C=O (~1680), S=O (~1350) Not observed Likely low solubility (bulky groups)
Hydrazinecarbothioamides [4–6] C=S (1243–1258), C=O (1663–1682) Thione ↔ thiol tautomerism Moderate (polar groups)
1,2,4-Triazoles [7–9] C=S (1247–1255), NH (3278–3414) Thione tautomer dominant Improved stability (rigid triazole)
Key Observations:
  • The absence of tautomerism in the target compound (vs. triazoles in ) may simplify its reactivity profile.
  • Bulkier substituents (indolinylsulfonyl) likely reduce solubility compared to halogenated analogs like 4MNB .

Biological Activity

4-(Indolin-1-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from diverse research studies and case reports.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups essential for its biological activity. The synthetic route often includes:

  • Formation of the Indoline Sulfonamide : Indoline is reacted with sulfonyl chlorides to form the sulfonamide derivative.
  • Nitration : The introduction of the nitro group on the phenyl ring is achieved through electrophilic aromatic substitution.
  • Final Coupling : The final product is obtained by coupling the indoline sulfonamide with the nitrophenyl amine, usually under basic conditions.

Biological Activity

The biological activity of this compound has been evaluated in various studies, showing promising results against multiple biological targets.

Antiviral Activity

Research indicates that derivatives of benzamides, including this compound, exhibit antiviral properties. For instance, studies have shown that similar compounds increase intracellular levels of APOBEC3G (A3G), which is crucial for inhibiting viral replication, particularly against Hepatitis B virus (HBV) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study highlighted that derivatives with similar structures displayed significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Cytotoxicity and Safety

In vitro cytotoxicity assays have been conducted to assess the safety profile of this compound. These studies typically measure cell viability in various cancer cell lines using MTT assays. Results indicate a favorable therapeutic index, with IC50 values demonstrating effective inhibition of cancer cell proliferation while maintaining low toxicity to normal cells .

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Hepatitis B Treatment : In a study involving HepG2 cells, treatment with this compound resulted in a significant reduction in HBV DNA levels, indicating its potential as an anti-HBV agent .
  • Cancer Research : A series of experiments showed that this compound could induce apoptosis in cancer cell lines, providing a basis for further exploration as an anticancer drug .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Target IC50 (µM) Notes
AntiviralHBV15Significant reduction in viral load
AntimicrobialGram-positive bacteria10Broad-spectrum activity
CytotoxicityCancer cell lines25Low toxicity to normal cells

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